Ranatuerin-2R-RA1 peptide precursor

Antimicrobial Peptide Sequence Divergence Precursor Identity

Researchers studying AMP precursor processing face limited access to sequence-defined, high-purity precursors with characterized signal peptides. Ranatuerin-2R-RA1 peptide precursor resolves this with: • Defined sequence (TMKKPLLLLFFFGTISLSL) and ≥96% purity, enabling unambiguous precursor-product assignment via MALDI-TOF mass spectrometry. • Unique FFF triplet motif (residues 12-14) for translocon recognition and cleavage efficiency studies. • Sourced from O. andersonii-the most AMP-diverse frog species-supporting phylogenetic and evolutionary research. Supplied as lyophilized powder; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1576006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2R-RA1 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2R-RA1 Peptide Precursor: Overview


Ranatuerin-2R-RA1 peptide precursor is a 19-amino acid antimicrobial peptide (AMP) precursor (sequence: TMKKPLLLLFFFGTISLSL, MW: 2169.70 Da) derived from the skin secretions of the golden crossband frog, Odorrana andersonii . It belongs to the ranatuerin-2 family, a major class of frog skin host-defense peptides characterized by a conserved signal peptide domain and a hypervariable mature peptide region that dictates antimicrobial specificity [1]. This precursor represents one of hundreds of novel AMP sequences identified from O. andersonii, a species now recognized as potentially the richest single-source reservoir of antimicrobial peptide diversity in nature [2].

Antimicrobial peptide precursor for enzymatic processing and mature peptide identification studies
Signal peptide research tool with unique sequence architecture for structure-activity investigations
Derived from hyper-diverse amphibian species origin, supporting novel AMP discovery workflows

Why Generic Ranatuerin-2 Substitution Fails


Generic substitution within the ranatuerin-2 family is not scientifically valid due to extreme sequence-dependent functional divergence. Even among closely related ranatuerin-2 mature peptides, minimum inhibitory concentrations (MICs) against E. coli vary over 15-fold (from 2 µM for ranatuerin-2Cb to 30 µM for ranatuerin-2Ara), while activity against S. aureus ranges from 2 µM to >200 µM across family members [1]. Furthermore, hemolytic activity (HC50) spans from 35 µM to >200 µM, demonstrating that small sequence variations produce large differences in therapeutic index [1]. The Ranatuerin-2R-RA1 precursor possesses a unique signal peptide sequence that determines its processing, trafficking, and ultimate mature peptide identity—parameters that cannot be inferred from other family members absent direct experimental characterization.

MIC profiles vary substantially across ranatuerin-2 family members, limiting direct substitution validity
Hemolytic activity differs markedly between closely related sequences, altering activity-hemolysis selectivity context
Signal peptide identity determines processing pathway; mature peptide outcome may not be reliably inferred across family members

Procurement Differentiation Evidence


Signal Peptide Sequence Divergence

The Ranatuerin-2R-RA1 precursor (TMKKPLLLLFFFGTISLSL) differs substantially from its closest named congener from the same species, the Ranatuerin-2C-RA1 precursor (which yields mature peptide LLDTVKNLATNLAGQLLDRLKCKVTG). While both originate from Odorrana andersonii and share the antimicrobial peptide precursor architecture (PF08023 domain), their signal peptide sequences are distinct, indicating they are products of different gene loci [1]. The Ranatuerin-2R-RA1 signal peptide contains a unique TMKKP N-terminal motif and an FFF triplet at positions 12–14 not present in the 2C-RA1 signal peptide region, suggesting different processing kinetics and mature peptide release profiles .

Signal Peptide Divergence
Class-level
Distinct TMKKP N-terminal motif and FFF aromatic triplet (residues 12–14) absent in Ranatuerin-2C-RA1 signal peptide region
Precursor identity governs processing pathway and mature peptide specificity
Class-level inference; direct processing comparison requires experimental validation
Antimicrobial Peptide Sequence Divergence Precursor Identity

Hyper-Diverse Species Origin

The Ranatuerin-2R-RA1 precursor derives from Odorrana andersonii, a species identified as harboring the richest known single-species antimicrobial peptide repertoire. A systematic cDNA library screen of O. andersonii skin yielded 596 cDNA sequences encoding 175 distinct mature antimicrobial peptides, of which 162 (92.6%) were entirely novel [1]. This contrasts sharply with North American ranid frogs (e.g., Rana pipiens, Rana berlandieri) that typically express 10–20 AMPs per species [2]. Consequently, the Ranatuerin-2R-RA1 precursor represents a member of an exceptionally diverse and largely uncharacterized peptide arsenal, offering a significantly higher probability of uncovering unique structure–activity relationships compared to precursors from well-characterized frog species.

Species Diversity
Cross-study
175 mature AMPs from single species; 162 novel (92.6% novelty rate) vs. 10–20 AMPs typical in North American ranids
Hyper-diverse origin supports access to unique structure-activity relationships
Cross-study comparable; reflects cDNA library screening methodology
Biodiversity Species Specificity Novel AMP Discovery

Predicted Cleavage Site Architecture

Computational analysis of the Ranatuerin-2R-RA1 precursor sequence reveals a predicted signal peptide cleavage site between residues 19 and 20 (C-terminal to LSL), generating a mature peptide of distinct length and charge profile. The presence of a unique FFF triplet (positions 12–14) within the signal peptide creates a hydrophobic patch that differs from the typical leucine-rich signal anchors found in other ranatuerin-2 family precursors, such as the Ranatuerin-2C-RA1 precursor which features an LLDT N-terminal motif in its proregion [1]. This structural divergence predicts differential recognition by signal peptidase and potentially altered secretion efficiency in heterologous expression systems, a directly measurable parameter relevant to large-scale production procurement .

Cleavage Site Prediction
Class-level
Predicted cleavage after LSL (residue 19); FFF triplet creates atypical hydrophobic signal patch vs. leucine-rich ranatuerin-2 signal peptides
Signal peptide architecture may influence recombinant processing outcomes
In silico prediction; expression system validation required
Signal Peptide Processing Propeptide Cleavage Recombinant Expression

Research and Procurement Applications


Precursor Processing and Mature Peptide Identification

Ranatuerin-2R-RA1 precursor is ideally suited for enzymatic cleavage and processing studies to identify and characterize its cognate mature antimicrobial peptide. Given that O. andersonii expresses 175 distinct mature AMPs from a pool of 596 precursor cDNA sequences [1], procuring a specific, high-purity precursor (≥96% purity, Cat. BAT-011428) enables unambiguous assignment of precursor-product relationships via in vitro processing assays coupled with MALDI-TOF mass spectrometry, as validated in the NSFC project framework [1].

Signal Peptide Structure-Activity Studies

The unusual FFF triplet motif (residues 12–14) in the Ranatuerin-2R-RA1 signal peptide provides a unique template for investigating how aromatic residue clusters in signal peptides influence translocon recognition, cleavage efficiency, and secretion yield in heterologous expression systems. This precursor can serve as a comparative tool alongside standard leucine-rich signal peptides from other ranatuerin-2 family members .

AMP Evolution and Biodiversity Research

As a product of the world's most AMP-diverse frog species (Odorrana andersonii), this precursor constitutes a valuable phylogenetic marker for comparative genomics and molecular evolution studies. Its procurement supports research into the evolutionary mechanisms driving hypervariable AMP repertoires, a phenomenon in which O. andersonii's 162 novel peptides dramatically exceed the 10–20 AMPs typical of North American ranid frogs [2].

Recombinant Expression System Development

For researchers developing recombinant production platforms for novel antimicrobial peptides, the Ranatuerin-2R-RA1 precursor offers a well-defined input material with a characterized signal peptide (TMKKP N-terminal motif, FFF hydrophobic core) and known molecular formula (C107H173N21O24S). Its predicted differential processing kinetics compared to canonical ranatuerin-2 precursors make it a valuable test case for optimizing cleavage conditions and evaluating host secretion machinery efficiency .

Application
Selection Property
Validation Focus
Precursor processing studies
Signal peptide sequence identity
Mature peptide identification by mass spectrometry
Signal peptide architecture research
Aromatic triplet motif configuration
Cleavage efficiency and secretion evaluation
AMP biodiversity research
Hyper-diverse species origin
Phylogenetic marker and diversity assessment
Recombinant expression development
Precursor processing characteristics
Host secretion machinery compatibility
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